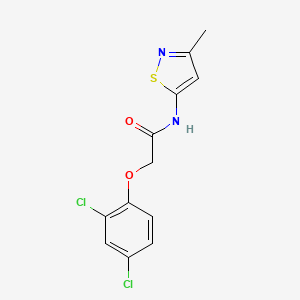
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of thiazole and benzamide are recurrent themes in the literature, indicating the significance of these moieties in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its derivatives and an amine. In the context of thiazole-containing benzamides, the synthesis may involve cyclization reactions to form the thiazole ring, followed by subsequent functionalization. For example, paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were synthesized under microwave irradiation, a method known for its efficiency in organic synthesis. Similarly, paper outlines the synthesis of thiazole derivatives using benzoyl chloride and hydrazine, followed by cyclization. These methods could potentially be adapted for the synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, paper utilized X-ray diffraction and DFT calculations to analyze the structure of a benzamide compound, which could be relevant for understanding the molecular structure of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide. The presence of the thiazole ring and the ethoxyphenyl group would influence the electronic properties and molecular geometry, which could be studied using similar methods.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including amide bond formation, nucleophilic substitution, and electrophilic aromatic substitution. The thiazole ring can participate in reactions such as halogenation, alkylation, and acylation, as seen in paper , where a thiadiazole derivative was synthesized through dehydrosulfurization. The ethoxy and ethylthio substituents in N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide would also offer sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents such as ethoxy and ethylthio groups can affect these properties. For example, paper discusses the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which is related to their physical properties and the ability to form supramolecular structures. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, as demonstrated in paper , providing insights into the reactivity and stability of the compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide and its derivatives have been extensively studied for their anticancer properties. For instance, Ravinaik et al. (2021) synthesized a series of substituted benzamides, including compounds similar to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide. These compounds showed significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Antimicrobial Properties
Research by Bikobo et al. (2017) focused on synthesizing thiazole derivatives, including structures akin to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide, to explore their antimicrobial potential. They reported that some of these molecules were more potent than reference drugs against pathogenic strains, particularly Gram-positive bacterial strains (Bikobo, D., Vodnar, D., Stana, A., Tiperciuc, B., Nastasă, C., Douchet, M., & Oniga, O., 2017).
Fluorescent Dyes and Supramolecular Gelators
Witalewska et al. (2019) utilized thioamides as building blocks in the synthesis of fluorescent dyes, highlighting the potential use of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide derivatives in this field. They found that these compounds displayed fluorescence in a wide range of wavelengths with high quantum yields, indicating their utility in various fluorescence-based applications (Witalewska, M., Wrona-Piotrowicz, A., & Zakrzewski, J., 2019). Additionally, Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives, including compounds similar to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide, for their gelation behavior, suggesting potential applications in supramolecular chemistry (Yadav, P., & Ballabh, A., 2020).
Propiedades
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-24-16-10-8-14(9-11-16)18-13-26-20(21-18)22-19(23)15-6-5-7-17(12-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLNMIUINXKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)
![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)

![2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide](/img/structure/B2522753.png)



![1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2522758.png)